Superior In Vitro Activity of Active Moiety (Cefotiam) Against Cephalexin-Resistant E. coli and Other Gram-Negative Bacilli
The active metabolite of cefotiam hexetil, cefotiam (CTM), demonstrates high in vitro antibacterial activity against clinical isolates of Escherichia coli that are resistant to the first-generation oral cephalosporin cephalexin (CEX) and the second-generation agent cefaclor (CCL). In a study comparing the MIC values of CTM against CEX-resistant E. coli, CTM was highly active, whereas CEX and CCL showed only weak activity [1]. The study also noted that CTM maintained potent activity against other Gram-negative organisms, including Citrobacter freundii, Enterobacter cloacae, Proteus vulgaris, Morganella morganii, and Haemophilus influenzae, where comparator cephalosporins were only weakly active [1].
| Evidence Dimension | In vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Cefotiam (CTM) highly active (specific MIC values not provided in the abstract, but activity described as 'high' against CEX-resistant isolates). |
| Comparator Or Baseline | Cephalexin (CEX) and Cefaclor (CCL) were weakly active against the same CEX-resistant E. coli isolates. |
| Quantified Difference | Qualitative difference: 'high activity' for CTM versus 'weakly active' for CEX and CCL against CEX-resistant E. coli. CTM also active against other comparator-resistant Gram-negative species. |
| Conditions | In vitro MIC determination against clinical isolates, including cephalexin-resistant Escherichia coli. |
Why This Matters
This evidence supports selection of cefotiam hexetil hydrochloride for research targeting infections where first- and second-generation oral cephalosporins are likely to fail due to emerging resistance, providing a more robust in vitro model.
- [1] In Vitro and In Vivo Antibacterial Activities of Cefotiam Hexetil a New Orally Active Cephalosporin. Chemotherapy, 1988, Volume 36, Issue Supplement6, Pages 80-110. View Source
